

Measuring Glycolysis Inhibition with AZ PFKFB3 26: Application Notes and Protocols

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Compound of Interest

Compound Name: AZ Pfkfb3 26

Cat. No.: B605898

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These application notes provide a comprehensive guide to utilizing **AZ PFKFB3 26**, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), for the study of glycolysis. This document outlines the mechanism of action of PFKFB3, details on **AZ PFKFB3 26**, and provides explicit protocols for measuring the inhibitory effects of this compound on glycolysis in a research setting.

Introduction to PFKFB3 and Glycolysis

Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process. In many pathological conditions, notably cancer, there is a metabolic shift towards increased glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. PFKFB3 is a key enzyme that promotes high glycolytic flux.^{[1][2][3]} It synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting enzyme in glycolysis.^{[1][4][5]} The inhibition of PFKFB3 is therefore a promising therapeutic strategy to modulate glycolysis in diseases with metabolic dysregulation.

AZ PFKFB3 26: A Selective PFKFB3 Inhibitor

AZ PFKFB3 26 is a potent and selective small molecule inhibitor of PFKFB3. Its selectivity for PFKFB3 over other isoforms makes it a valuable tool for specifically investigating the role of

this enzyme in cellular metabolism.

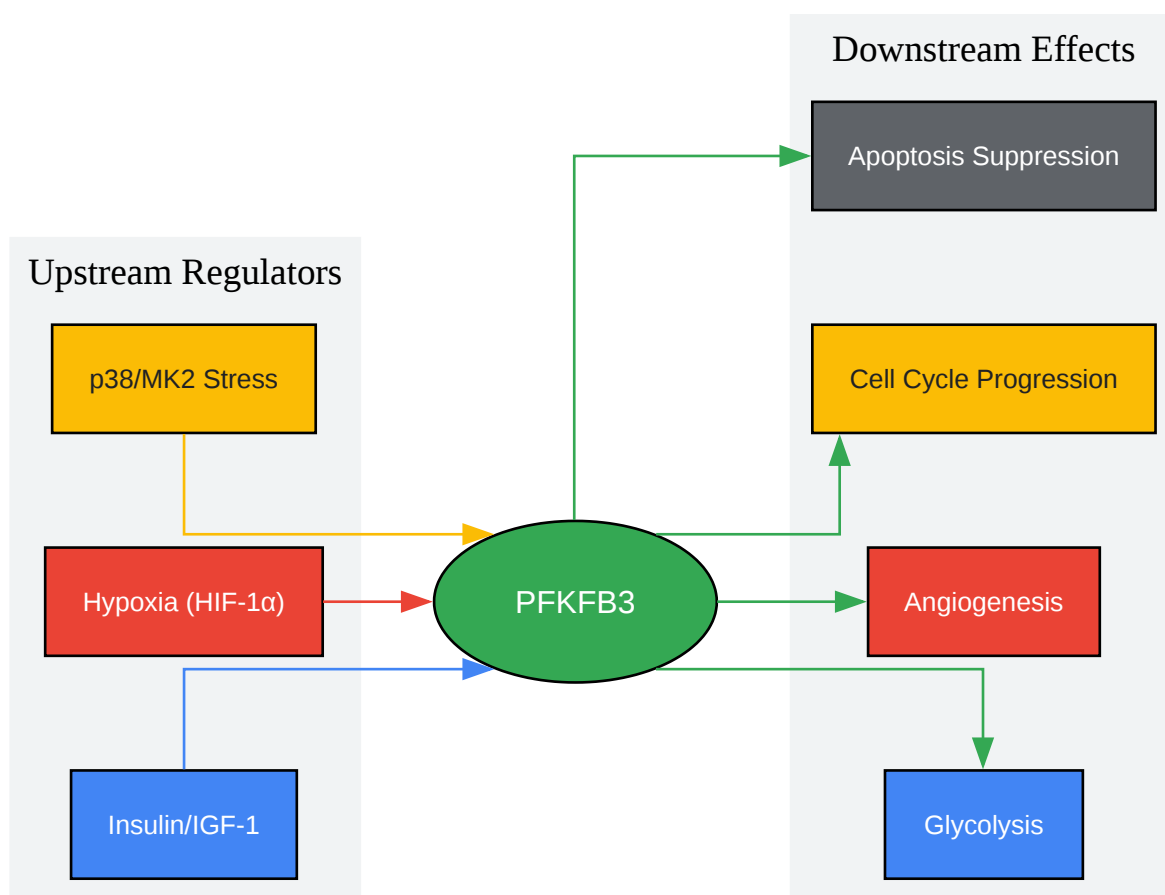
Table 1: Inhibitory Activity of **AZ PFKFB3 26**

Target	IC50 (μM)
PFKFB3	0.023[6]
PFKFB2	0.382[6]
PFKFB1	2.06[6]
Fructose-1,6-bisphosphate reduction (in A549 cells)	0.343[6]

Note: The IC50 values demonstrate the high potency and selectivity of **AZ PFKFB3 26** for the PFKFB3 isoform.

Signaling Pathways Involving PFKFB3

PFKFB3 is integrated into several critical signaling pathways, making it a central node in the regulation of cellular metabolism and function.



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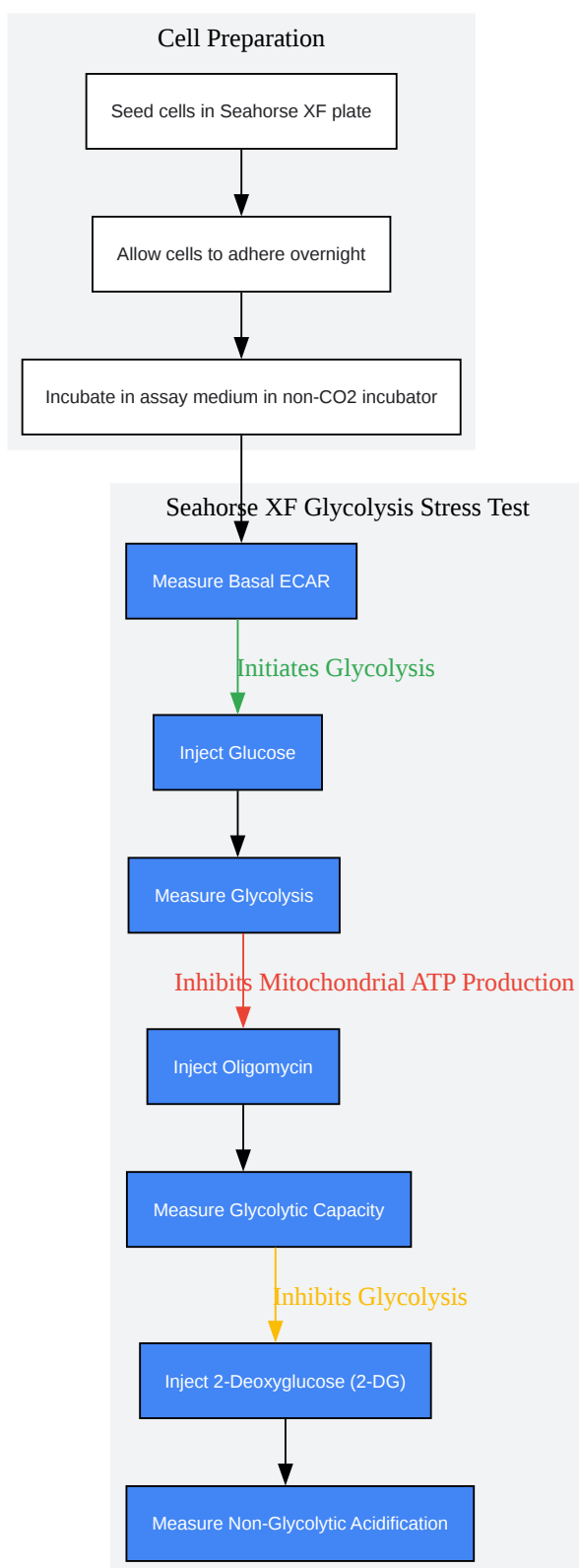
Caption: PFKFB3 is regulated by and influences multiple key cellular pathways.

Experimental Protocols for Measuring Glycolysis Inhibition

The following protocols provide detailed methodologies to assess the inhibitory effect of **AZ PFKFB3 26** on glycolysis. It is recommended to perform a dose-response curve to determine the optimal concentration of **AZ PFKFB3 26** for your specific cell type and experimental conditions.

Protocol 1: Measurement of Extracellular Acidification Rate (ECAR) using Seahorse XF Analyzer

The Seahorse XF Analyzer measures the rate of extracellular acidification (ECAR), which is a key indicator of glycolytic activity as it primarily reflects the production and extrusion of lactic acid.[4]



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Caption: Workflow for the Seahorse XF Glycolysis Stress Test.

Materials:

- Seahorse XF Analyzer (e.g., XFe96 or XFe24)
- Seahorse XF Cell Culture Microplates
- Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-Deoxyglucose)
- **AZ PFKFB3 26**
- Cell culture medium, serum, and supplements
- Seahorse XF Base Medium (or other appropriate assay medium)
- Cells of interest

Procedure:

- Cell Seeding:
 - Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
 - Allow cells to adhere and grow overnight in a standard CO2 incubator.
- Pre-treatment with **AZ PFKFB3 26**:
 - On the day of the assay, treat the cells with varying concentrations of **AZ PFKFB3 26** (e.g., 0.1, 1, 10, 100 nM) or vehicle control.
 - The incubation time should be optimized based on the cell type and experimental question (e.g., 1, 6, or 24 hours).
- Assay Plate Preparation:
 - Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

- Replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with glutamine and pyruvate (but not glucose).
- Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow the cells to equilibrate.
- Seahorse XF Glycolysis Stress Test:
 - Load the Seahorse XF Glycolysis Stress Test reagents into the appropriate ports of the hydrated sensor cartridge:
 - Port A: Glucose
 - Port B: Oligomycin
 - Port C: 2-Deoxyglucose (2-DG)
 - Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
 - The instrument will measure basal ECAR before sequentially injecting the compounds and measuring the corresponding changes in ECAR.

Data Analysis:

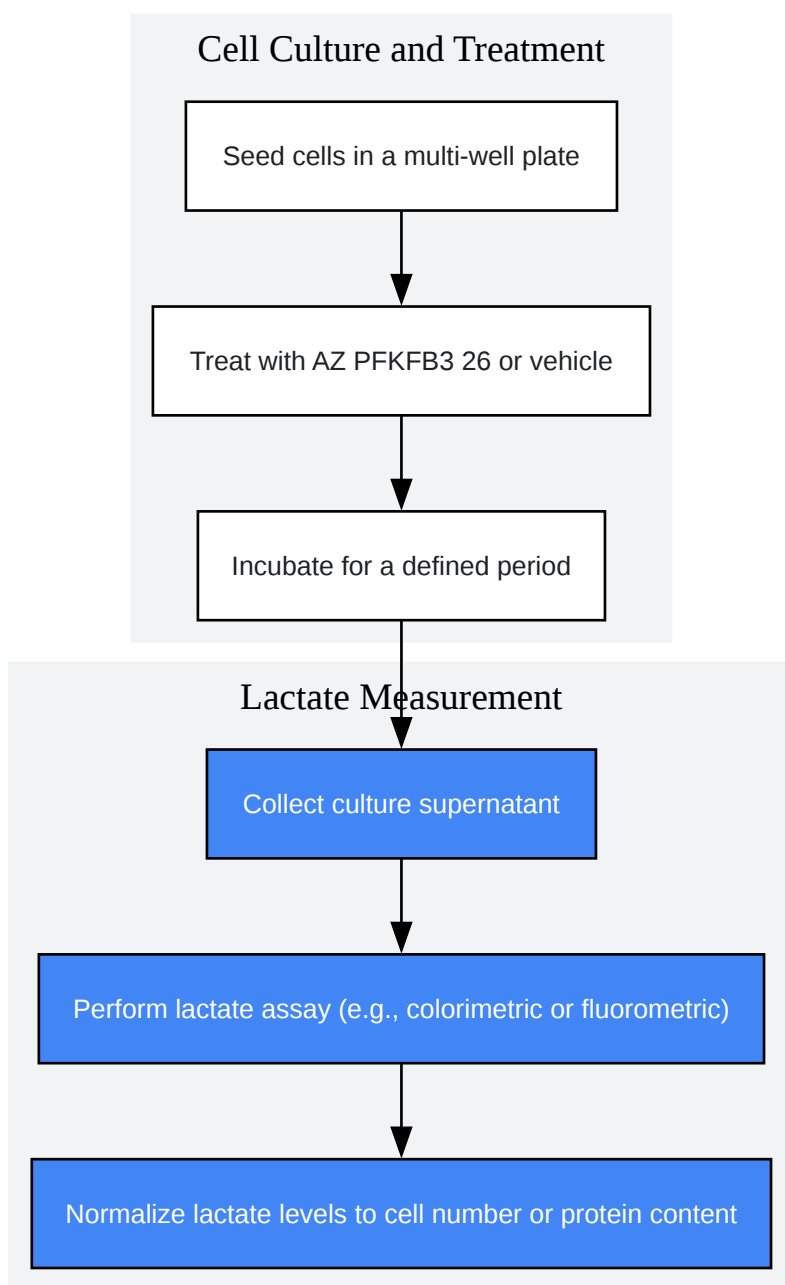
- The Seahorse Wave software will calculate the key parameters of glycolytic function:
 - Glycolysis: The ECAR rate after glucose injection.
 - Glycolytic Capacity: The maximum ECAR rate achieved after inhibiting mitochondrial respiration with oligomycin.
 - Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.
- Compare the glycolytic parameters between cells treated with **AZ PFKFB3 26** and vehicle control to quantify the extent of glycolysis inhibition.

Table 2: Expected Outcomes of PFKFB3 Inhibition on ECAR

Treatment	Glycolysis (ECAR)	Glycolytic Capacity (ECAR)
Vehicle Control	Baseline	Maximum
AZ PFKFB3 26	Decreased	Decreased

Protocol 2: Lactate Production Assay

This assay directly measures the amount of lactate, the end product of anaerobic glycolysis, secreted by cells into the culture medium.



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Caption: Workflow for the Lactate Production Assay.

Materials:

- Cells of interest
- Multi-well culture plates (e.g., 24-well or 96-well)

- **AZ PFKFB3 26**

- Lactate Assay Kit (colorimetric or fluorometric)
- Plate reader capable of measuring absorbance or fluorescence
- Method for cell counting or protein quantification (e.g., BCA assay)

Procedure:

- Cell Culture and Treatment:
 - Seed cells in a multi-well plate and allow them to adhere.
 - Treat cells with various concentrations of **AZ PFKFB3 26** or vehicle control in fresh culture medium.
 - Incubate for a predetermined time (e.g., 24 hours).
- Sample Collection:
 - Carefully collect the culture supernatant from each well.
- Lactate Measurement:
 - Perform the lactate assay on the collected supernatants according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.
 - Measure the absorbance or fluorescence using a plate reader.
- Normalization:
 - After collecting the supernatant, lyse the cells in the plate and determine the total protein content or cell number for each well.
 - Normalize the lactate concentration to the cell number or protein content to account for differences in cell proliferation.

Data Analysis:

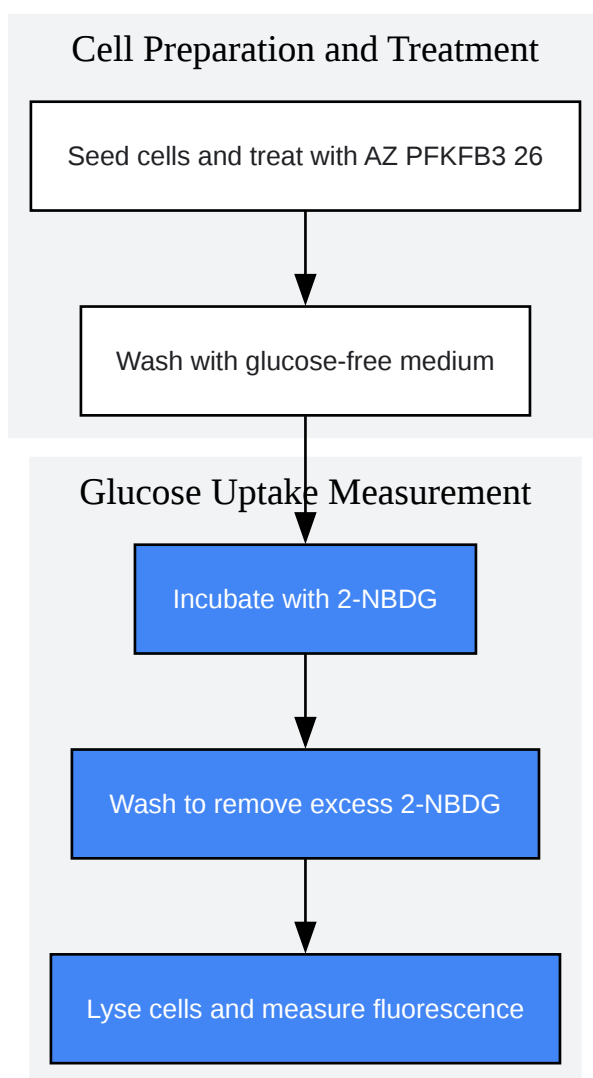
- Calculate the percentage reduction in lactate production in **AZ PFKFB3 26**-treated cells compared to the vehicle control.

Table 3: Representative Data on Glycolysis Inhibition by PFKFB3 Inhibitors

Inhibitor	Cell Line	Effect	Magnitude of Change
PFK15	Rhabdomyosarcoma (RD)	Lactate Production	~27% decrease at 6 μ M ^[2]
PFK158	Gynecologic Cancer Cells	Glucose Uptake & Lactate Production	Significant dose-dependent decrease ^[7]
3PO	Jurkat & H522 Cells	Glucose Uptake	Potent reduction ^[1]

Protocol 3: Glucose Uptake Assay

This assay measures the rate at which cells take up glucose from the culture medium, often using a fluorescently labeled glucose analog like 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).



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Caption: Workflow for the 2-NBDG-based Glucose Uptake Assay.

Materials:

- Cells of interest
- Multi-well plates (e.g., black-walled, clear-bottom 96-well plates for fluorescence)
- **AZ PFKFB3 26**
- Glucose-free culture medium

- 2-NBDG (or other fluorescent glucose analog)
- Fluorescence plate reader

Procedure:

- Cell Culture and Treatment:
 - Seed cells in a suitable multi-well plate.
 - Treat cells with **AZ PFKFB3 26** or vehicle control for the desired duration.
- Glucose Starvation:
 - Wash the cells with pre-warmed glucose-free medium.
 - Incubate the cells in glucose-free medium for a short period (e.g., 30-60 minutes) to deplete intracellular glucose stores.
- 2-NBDG Incubation:
 - Add medium containing 2-NBDG to each well. The optimal concentration and incubation time for 2-NBDG should be determined empirically (e.g., 50-100 μ M for 30-60 minutes).
- Signal Measurement:
 - Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
 - Lyse the cells and measure the fluorescence of the cell lysates using a fluorescence plate reader with appropriate excitation and emission wavelengths for 2-NBDG.

Data Analysis:

- Compare the fluorescence intensity of **AZ PFKFB3 26**-treated cells to that of vehicle-treated cells to determine the percentage inhibition of glucose uptake.

Conclusion

AZ PFKFB3 26 is a valuable pharmacological tool for investigating the role of PFKFB3-mediated glycolysis in various biological and pathological processes. The protocols outlined in these application notes provide robust and reproducible methods for quantifying the inhibitory effects of **AZ PFKFB3 26** on cellular glycolysis. By employing these assays, researchers can gain deeper insights into the metabolic dependencies of their experimental systems and evaluate the therapeutic potential of targeting PFKFB3.

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